(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate CAS number
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate CAS number
An In-depth Technical Guide to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known in the scientific community as N-Boc-L-phenylalaninol, is a pivotal chiral building block in modern organic and medicinal chemistry. Its structural arrangement, featuring a carbamate-protected amine and a primary alcohol derived from the natural amino acid L-phenylalanine, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, a detailed and validated synthesis protocol, the underlying reaction mechanisms, and its critical applications in the synthesis of complex pharmaceutical agents, most notably HIV protease inhibitors.
Core Chemical Identity and Physicochemical Properties
The precise stereochemistry and the presence of the tert-butyloxycarbonyl (Boc) protecting group are central to the utility of this molecule. The Boc group effectively masks the nucleophilicity of the amine, allowing for selective reactions at other sites, and can be removed under specific acidic conditions that are often orthogonal to other protecting groups used in multi-step synthesis.[1]
Table 1: Physicochemical Properties of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
| Property | Value | Reference(s) |
| CAS Number | 66605-57-0 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₁NO₃ | [2][3] |
| Molecular Weight | 251.32 g/mol | [3][4] |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | [5] |
| Synonyms | N-Boc-L-phenylalaninol, (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol | [3] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 93-100 °C | [2] |
| Optical Rotation | [α]²⁵/D = -27 ± 2º (c=1 in Methanol) | [2] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1 | [5] |
Synthesis: From Protected Amino Acid to Chiral Alcohol
The most common and efficient route to N-Boc-L-phenylalaninol involves the reduction of an activated carboxyl group of N-Boc-L-phenylalanine. The following protocol is adapted from validated procedures and provides a reliable method for laboratory-scale synthesis.
Detailed Experimental Protocol
This two-step procedure starts from the commercially available N-Boc-L-phenylalanine.
Step 1: Esterification of N-Boc-L-phenylalanine
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Rationale: The carboxylic acid is converted to a methyl ester to facilitate a clean reduction in the subsequent step.
-
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in methanol (approx. 5-10 mL per gram of amino acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine methyl ester, which can often be used in the next step without further purification.
-
Step 2: Reduction of the Methyl Ester to N-Boc-L-phenylalaninol [6]
-
Rationale: A selective reducing agent, sodium borohydride, is used to reduce the ester to a primary alcohol without affecting the Boc protecting group. Lithium chloride is used as an additive to enhance the reducing power of NaBH₄.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-phenylalanine methyl ester (from Step 1, 1.0 eq) and lithium chloride (2.0 eq) in anhydrous methanol.[6]
-
Cool the mixture to below 5 °C using an ice-water bath.[6]
-
Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.[6]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.[6]
-
Upon completion, cool the reaction back to < 5 °C and cautiously quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to ~3.[6]
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Adjust the pH of the aqueous residue to ~9 with 2N NaOH solution.[6]
-
Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from an ethyl acetate/n-heptane mixture typically yields pure N-Boc-L-phenylalaninol as a white solid (yields often >90%).[6]
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Synthesis Workflow Diagram
Caption: Mechanism of amine protection using di-tert-butyl dicarbonate ((Boc)₂O).
Applications in Drug Discovery and Development
N-Boc-L-phenylalaninol is not an end product but a high-value intermediate. Its chirality is preserved during synthesis, making it an ideal starting material for enantiomerically pure pharmaceuticals where stereochemistry is critical for efficacy and safety.
Precursor to HIV Protease Inhibitors: The Saquinavir Case
A prominent application of N-Boc-L-phenylalaninol is its role in the synthesis of HIV protease inhibitors. [4]The drug Saquinavir, one of the first protease inhibitors approved for HIV treatment, relies on a core "isostere" subunit that can be synthesized from L-phenylalanine derivatives. [7][8]N-Boc-L-phenylalaninol is a direct precursor to the key epoxide intermediate required for building the Saquinavir backbone. The synthesis involves converting the primary alcohol of N-Boc-L-phenylalaninol into a suitable leaving group (e.g., a tosylate or mesylate), which then undergoes intramolecular cyclization to form the chiral epoxide. This epoxide is a powerful electrophile, ready for nucleophilic opening by other fragments in a convergent synthesis strategy. [4]
Caption: Role as a key building block in the convergent synthesis of Saquinavir.
Utility in Peptide Synthesis
As a protected amino alcohol, this compound is valuable in creating peptidomimetics, where the typical peptide bond is replaced with a more stable linkage to improve bioavailability and metabolic stability. The alcohol can be oxidized to an aldehyde (N-Boc-L-phenylalaninal) for use in reductive amination reactions or used as a nucleophile to construct ester or ether linkages, providing access to a wide range of modified peptide structures and other complex bioactive molecules. [3][9]The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), where it serves as a temporary N-terminal protecting group, demonstrating the broad utility of this protection strategy in complex molecule assembly. [10][11]
Safety and Handling
As with all laboratory chemicals, (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and storage information. It should be stored in a cool, dry, and tightly sealed container.
Conclusion
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (N-Boc-L-phenylalaninol) is a quintessential example of a chiral building block that enables the efficient and stereocontrolled synthesis of complex, high-value molecules. Its straightforward preparation, coupled with the robust and well-understood chemistry of the Boc protecting group, secures its place as an indispensable tool for researchers and process chemists in the pharmaceutical industry. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
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MySkinRecipes. Boc-L-phenylalaninol. Available from: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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Chymko, N. R., et al. (2013). Syntheses of FDA Approved HIV Protease Inhibitors. Archiv der Pharmazie, 346(5), 336-364. Available from: [Link]
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Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50, 532-537. Available from: [Link]
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Organic Syntheses. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Coll. Vol. 10, p.154 (2004); Vol. 78, p.23 (2002). Available from: [Link]
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Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50(11), 532-537. Available from: [Link]
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ResearchGate. Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Available from: [Link]
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